molecular formula C8H18N2O B7896254 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine

2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine

Cat. No.: B7896254
M. Wt: 158.24 g/mol
InChI Key: KJPLBTMRMSGQLR-UHFFFAOYSA-N
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Description

2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine is an organic compound that features a pyrrolidine ring substituted with a methoxymethyl group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base like sodium hydride.

    Attachment of the Ethylamine Chain: The final step involves the alkylation of the pyrrolidine nitrogen with an ethylamine derivative, often using ethylamine hydrochloride and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrrolidine ring or the ethylamine chain, potentially forming secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed to facilitate nucleophilic substitution.

Major Products

    Oxidation: Products include methoxymethyl aldehyde or methoxymethyl carboxylic acid.

    Reduction: Products include secondary or tertiary amines.

    Substitution: Products vary depending on the nucleophile used, potentially leading to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and biochemistry. It may interact with biological targets such as enzymes or receptors, leading to various physiological effects.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives could serve as lead compounds in the development of new drugs.

Industry

The compound is also used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which 2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact mechanism can vary based on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethanol: Similar in structure but with an alcohol group instead of an amine.

    2-(3-Methoxymethyl-pyrrolidin-1-yl)-propylamine: Similar but with a propylamine chain instead of an ethylamine chain.

    2-(3-Methoxymethyl-pyrrolidin-1-yl)-methylamine: Similar but with a methylamine chain.

Uniqueness

2-(3-Methoxymethyl-pyrrolidin-1-yl)-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-7-8-2-4-10(6-8)5-3-9/h8H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPLBTMRMSGQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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